molecular formula C5H11BO2 B15315747 (Cyclobutylmethyl)boronic acid

(Cyclobutylmethyl)boronic acid

Cat. No.: B15315747
M. Wt: 113.95 g/mol
InChI Key: HKICPSMXFOPVOW-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutylmethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)boronic acid typically involves the reaction of cyclobutylmethyl halides with boron-containing reagents. One common method is the borylation of cyclobutylmethyl halides using diboron compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (Cyclobutylmethyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, boranes, and various substituted organic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(Cyclobutylmethyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Cyclobutylmethyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of boronate complexes .

Comparison with Similar Compounds

  • Cyclobutylboronic acid
  • Methylboronic acid
  • Phenylboronic acid
  • Pinacolboronic esters

Comparison: (Cyclobutylmethyl)boronic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the boronic acid moiety. This structure imparts distinct steric and electronic properties, making it particularly useful in specific synthetic applications. Compared to simpler boronic acids like methylboronic acid, this compound offers enhanced reactivity and selectivity in certain reactions .

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

cyclobutylmethylboronic acid

InChI

InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2

InChI Key

HKICPSMXFOPVOW-UHFFFAOYSA-N

Canonical SMILES

B(CC1CCC1)(O)O

Origin of Product

United States

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